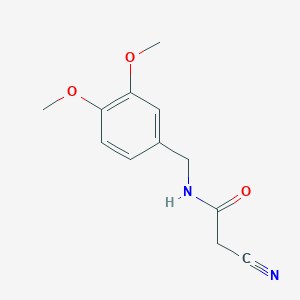
2-cyano-N-(3,4-dimethoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of cyanoacetamides. These compounds are characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a benzyl ring.
Vorbereitungsmethoden
The synthesis of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzylamine with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at room temperature .
Another method involves the palladium-catalyzed carbonylation of bromoacetonitrile to form 2-cyano-N-acetamide derivatives. This reaction proceeds under mild conditions and can be performed on a gram scale with high yields .
Analyse Chemischer Reaktionen
2-cyano-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: It can form cyclic structures through intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds.
Common reagents used in these reactions include bases such as triethylamine and catalysts like palladium complexes. The major products formed from these reactions are often heterocyclic compounds with potential biological activity .
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(3,4-dimethoxybenzyl)acetamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-cyano-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of these biological targets, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-cyano-N-(3,4-dimethoxybenzyl)acetamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(4-nitrophenyl)acetamide: This compound has a nitro group instead of methoxy groups, which can lead to different reactivity and biological activity.
2-cyano-N-(2,5-dimethoxyphenyl)acetamide: The position of the methoxy groups can influence the compound’s chemical properties and interactions with biological targets.
The uniqueness
Eigenschaften
CAS-Nummer |
328384-64-1 |
|---|---|
Molekularformel |
C12H14N2O3 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
2-cyano-N-[(3,4-dimethoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H14N2O3/c1-16-10-4-3-9(7-11(10)17-2)8-14-12(15)5-6-13/h3-4,7H,5,8H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZWQVTSBJNBMACY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















